molecular formula C10H13ClO2S B13071042 [3-(Propan-2-yl)phenyl]methanesulfonyl chloride

[3-(Propan-2-yl)phenyl]methanesulfonyl chloride

Cat. No.: B13071042
M. Wt: 232.73 g/mol
InChI Key: WTPABKROFOGPAZ-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a 3-isopropylphenyl moiety. The isopropyl substituent (propan-2-yl group) confers steric bulk and moderate electron-donating effects, influencing the compound’s reactivity and physicochemical properties. Sulfonyl chlorides of this class are typically employed as intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, or as alkylating agents in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

(3-propan-2-ylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-8(2)10-5-3-4-9(6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3

InChI Key

WTPABKROFOGPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Propan-2-yl)phenyl]methanesulfonyl chloride typically involves the reaction of [3-(Propan-2-yl)phenyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters.

Key Reactions:

  • With Amines :
    Reacts with primary/secondary amines in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
    Example :
     3 Propan 2 yl phenyl methanesulfonyl chloride R NH2Et3N DCM 3 Propan 2 yl phenyl methanesulfonamide\text{ 3 Propan 2 yl phenyl methanesulfonyl chloride R NH}_2\xrightarrow{\text{Et}_3\text{N DCM}}\text{ 3 Propan 2 yl phenyl methanesulfonamide}

    • Yield: 80–95% under optimized conditions .

  • With Alcohols :
    Forms sulfonate esters in the presence of Et₃N or NaH. The reaction proceeds via a proposed sulfene (CH₂=SO₂) intermediate .
    Example :
    \text{ 3 Propan 2 yl phenyl methanesulfonyl chloride R OH xrightarrow text Et}_3\text{N THF}}\text{ 3 Propan 2 yl phenyl methanesulfonate}

    • Reaction time: 3–16 hours at 0–25°C .

Table 1: Representative Nucleophilic Substitutions

Nucleophile Conditions Product Yield Source
BenzylamineEt₃N, DCM, 20°C, 3hSulfonamide derivative80%
2-PropanolNaH, DMF, 0°C → 25°C, 12hIsopropyl sulfonate ester85%
ThiophenolPyridine, CHCl₃, reflux, 2hPhenyl thioester78%

Hydrolysis and Stability

The compound is moisture-sensitive, undergoing hydrolysis to form the corresponding sulfonic acid:
 3 Propan 2 yl phenyl methanesulfonyl chloride H2O 3 Propan 2 yl phenyl methanesulfonic acid HCl\text{ 3 Propan 2 yl phenyl methanesulfonyl chloride H}_2\text{O}\rightarrow \text{ 3 Propan 2 yl phenyl methanesulfonic acid HCl}

  • Rate : Hydrolysis accelerates in polar protic solvents (e.g., water, methanol) .

  • Stability : Stable in anhydrous organic solvents (e.g., DCM, THF) under inert atmospheres.

Halide-Catalyzed Sulfonylation

In the presence of catalytic tetramethylammonium chloride (TMACl), reactions with amines proceed efficiently at elevated temperatures (80–120°C), reducing bis-sulfonamide byproduct formation .
Example :
 3 Propan 2 yl phenyl methanesulfonyl chloride AnilineTMACl 100 CN Phenylsulfonamide\text{ 3 Propan 2 yl phenyl methanesulfonyl chloride Aniline}\xrightarrow{\text{TMACl 100 C}}\text{N Phenylsulfonamide}

  • Yield: 92% with 0.1 equiv TMACl .

Mechanistic Insights

The reactivity of the sulfonyl chloride group is enhanced by:

  • Electrophilic Sulfonyl Center : Polarized S=O bonds increase susceptibility to nucleophilic attack.

  • Steric Effects : The 3-isopropylphenyl group moderately hinders bulkier nucleophiles, favoring reactions with smaller molecules (e.g., MeOH vs. t-BuOH) .

  • Solvent Effects : Reactions in aprotic solvents (e.g., DCM, THF) minimize competing hydrolysis .

Industrial-Scale Optimization

Key parameters for large-scale synthesis include:

  • Base Selection : Et₃N or NaHCO₃ minimizes side reactions compared to stronger bases .

  • Temperature Control : Maintaining ≤15°C prevents exothermic decomposition .

  • Catalyst Recycling : TMACl or NCBSI (N-chloro-N-(phenylsulfonyl)benzene sulfonamide) can be recovered and reused .

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis:
[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is widely used as a reagent in organic synthesis. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic compounds. This property is particularly useful in the preparation of sulfonamides, which are significant in medicinal chemistry.

Case Study: Synthesis of Sulfonamides
In one study, the compound was utilized to synthesize N-(4-bromo-2-fluorobenzyl)-1-phenylmethanesulfonamide. The reaction involved the addition of this compound to a solution containing an amine and an organic solvent, leading to an 80% yield after purification through silica gel chromatography .

Pharmaceutical Applications

Drug Development:
The compound has been investigated for its potential role in drug development, particularly as a precursor for various pharmaceutical agents. Its ability to modify biological molecules makes it valuable in creating new therapeutic compounds.

Case Study: Acetylcholinesterase Inhibitors
Research indicates that methanesulfonyl derivatives can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The modification of existing drugs with this compound has been explored to enhance their efficacy and selectivity .

Material Science

Polymer Chemistry:
The compound's reactivity allows it to be used in polymer chemistry for the functionalization of polymers. By introducing sulfonyl groups into polymer backbones, researchers can modify the physical and chemical properties of materials, enhancing their performance in various applications.

Agrochemical Applications

Pesticide Development:
In agrochemistry, this compound is being studied for its potential use in developing new pesticides. Its ability to modify active ingredients can lead to more effective formulations with improved stability and reduced environmental impact.

Analytical Chemistry

Reagent for Analysis:
The compound is also employed as a reagent in analytical chemistry for the derivatization of various compounds. This application aids in the identification and quantification of substances through techniques such as chromatography and mass spectrometry.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisActs as a sulfonylating agent for synthesizing sulfonamidesSynthesis of N-(4-bromo-2-fluorobenzyl)-1-sulfonamide
PharmaceuticalPrecursor for drug development and modification of therapeutic agentsAcetylcholinesterase inhibitors
Material ScienceFunctionalization of polymers for enhanced propertiesModification of polymer backbones
AgrochemicalsDevelopment of new pesticides with improved efficacyResearch into pesticide formulations
Analytical ChemistryReagent for derivatization in analytical methodsUsed in chromatography and mass spectrometry

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)phenyl]methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The compound reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nature of the nucleophile . The reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride highly electrophilic.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

  • Structural Differences : The trifluoromethyl (-CF₃) group replaces the isopropyl (-CH(CH₃)₂) substituent. This substitution introduces strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group compared to the target compound .
  • Physicochemical Properties :
    • Melting Point : 173–174°C (high, likely due to polar -CF₃ and efficient crystal packing) .
    • Purity : Available at 90% purity, priced at JPY 6,600 per gram .
  • Reactivity : The -CF₃ group increases the sulfonyl chloride’s reactivity toward nucleophilic substitution due to its electron-withdrawing nature. This makes it more reactive than the isopropyl analog in sulfonamide coupling reactions.
  • Applications : Trifluoromethylated compounds are prevalent in pharmaceuticals for their metabolic stability and lipophilicity. This derivative may be preferred in drug discovery for these properties .

(3,3-Dimethyloxan-2-yl)methanesulfonyl Chloride

  • Structural Differences : Features a cyclic ether (3,3-dimethyloxane) instead of an aromatic ring. This introduces polarity and conformational rigidity .
  • Physicochemical Properties :
    • Molecular Weight : 226.72 g/mol (lighter than the target compound’s estimated ~228 g/mol).
    • Collision Cross Section (CCS) : Predicted CCS values range from 146.7–157.3 Ų (e.g., [M+H]+: 146.7 Ų), indicating a compact, globular shape in solution .
  • Applications: Limited literature data suggest niche uses, possibly in specialty polymers or surfactants .

3-((Tetrahydro-2H-Pyran-4-yl)methoxy)propane-1-sulfonyl Chloride

  • Structural Differences : A tetrahydrofuran-derived methoxypropane chain replaces the aromatic ring. The extended alkyl-ether chain increases molecular flexibility and hydrophilicity .
  • Physicochemical Properties: Molecular Weight: 256.75 g/mol (higher than the target compound). Solubility: Likely more soluble in polar solvents (e.g., water, methanol) due to the ether linkage.
  • Reactivity : The aliphatic chain may slow reaction kinetics in nucleophilic substitutions due to steric hindrance.
  • Applications: Potential use in prodrug design or as a solubilizing moiety in drug conjugates .

Biological Activity

[3-(Propan-2-yl)phenyl]methanesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a sulfonyl chloride functional group, suggests a variety of interactions with biological targets, making it a candidate for further research in pharmacology and toxicology.

The molecular formula for this compound is C10H13ClO2S. This compound is characterized by its sulfonyl chloride group, which is known for its electrophilic nature, allowing it to participate in various chemical reactions including nucleophilic substitutions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains. A study highlighted the antibacterial efficacy of related sulfonamides against Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential at non-cytotoxic levels .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored extensively. In vitro studies involving cell lines such as SK-BR-3 have shown that certain sulfonamide compounds can inhibit cell growth significantly. For example, a related compound demonstrated 75.4% inhibition of SK-BR-3 cell growth at a concentration of 25 µM, indicating strong cytotoxic effects against breast cancer cells . The mechanism often involves the disruption of critical cellular processes such as apoptosis and proliferation.

Enzyme Inhibition

Enzyme inhibition studies reveal that sulfonamides can act as effective inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and metabolic processes, respectively. The inhibition of AChE by related compounds has been linked to potential therapeutic applications in treating neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : In a comparative study of several sulfonamide derivatives, this compound was evaluated alongside other compounds for its antibacterial properties. Results indicated that this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, reinforcing its potential as an antimicrobial agent .
  • Anticancer Mechanism : A detailed investigation into the anticancer mechanisms revealed that compounds with similar structures to this compound induced apoptosis in cancer cell lines through mitochondrial pathways, suggesting that these compounds could be further developed into effective chemotherapeutic agents .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Type Tested Concentration Inhibition (%) Cell Line/Bacterial Strain
Antibacterial180 nM>50%Bacillus subtilis
Anticancer25 µM75.4%SK-BR-3 (breast cancer)
Enzyme InhibitionVariableSignificantAcetylcholinesterase

Q & A

Q. What are the most reliable synthetic routes for [3-(Propan-2-yl)phenyl]methanesulfonyl chloride, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via two primary routes:

  • Route 1 : Sulfonation of 3-isopropylphenol using chlorosulfonic acid, followed by reaction with thionyl chloride (SOCl₂) to convert the sulfonic acid to the sulfonyl chloride .
  • Route 2 : Direct sulfonylation of 3-isopropylbenzene derivatives using methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .

Q. Critical Parameters :

  • Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
  • Control reaction temperature (<10°C) to avoid side reactions (e.g., elimination).
  • Purify via recrystallization from dichloromethane/hexane mixtures to achieve >90% purity .

Q. How can researchers characterize this compound, and what analytical techniques are most effective?

Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the aromatic substitution pattern and sulfonyl chloride moiety. Key signals include δ 1.2–1.4 ppm (isopropyl CH₃) and δ 4.5–5.0 ppm (sulfonyl chloride) .
  • Infrared (IR) Spectroscopy : Identify S=O stretching vibrations at ~1370 cm⁻¹ and 1170 cm⁻¹ .
  • X-ray Crystallography : For structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and bond angles. This is critical for verifying steric effects from the isopropyl group .

Advanced Research Questions

Q. What are the reactivity trends of this compound with nucleophiles, and how do steric effects influence reaction outcomes?

Methodological Answer :

  • Reactivity : The sulfonyl chloride reacts with amines (e.g., anilines) to form sulfonamides. Use a two-step process: (1) dissolve the compound in THF, (2) add the amine dropwise at 0°C, followed by warming to room temperature .
  • Steric Effects : The isopropyl group at the meta position hinders nucleophilic attack. To mitigate this, employ bulky bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Byproducts : Monitor for elimination products (e.g., sulfenes) via HPLC-MS if reaction temperatures exceed 25°C .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?

Methodological Answer :

  • Stability : Store at 0–6°C under inert gas (argon) to prevent hydrolysis. At room temperature, decomposition occurs within 48 hours, generating 3-isopropylbenzenesulfonic acid and HCl .
  • Decomposition Pathways :
    • Hydrolysis: Dominant in humid environments (first-order kinetics, t1/2t_{1/2} = 12 hours at 25°C).
    • Thermal degradation: Above 50°C, cleavage of the sulfonyl chloride group occurs, detected via TGA-DSC .

Q. How can researchers resolve contradictions in crystallographic data for sulfonyl chloride derivatives?

Methodological Answer :

  • Data Collection : Use high-resolution synchrotron X-ray sources to minimize errors in electron density maps.
  • Refinement : Apply SHELXL’s TWIN and HKLF5 commands for handling twinned crystals or pseudosymmetry, common in sulfonyl chloride structures due to flexible isopropyl groups .
  • Validation : Cross-validate with DFT-calculated bond lengths (e.g., S–Cl = 1.99 Å) using Gaussian09 .

Q. What strategies are recommended for designing experiments to address conflicting literature reports on reaction yields?

Methodological Answer :

  • Case Study : If yields from Route 1 (sulfonation) vary (40–70% in literature), conduct a Design of Experiments (DoE) to optimize:
    • Factors : SOCl₂ stoichiometry (1.5–3.0 eq.), reaction time (2–6 hours).
    • Response : Yield quantified via HPLC with a C18 column (UV detection at 254 nm).
  • Troubleshooting : Replace chlorosulfonic acid with sulfur trioxide complexes if side reactions (e.g., ring chlorination) dominate .

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